2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-17-7-3-2-6-16(17)19(23)21-14-15-9-12-22(13-10-15)18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEIQNIZHFKAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-chloropyridine with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
-
Methoxylation of Benzene Ring: : The next step involves the introduction of the methoxy group to the benzene ring. This can be done through a nucleophilic substitution reaction where a methoxy group is introduced using methanol and a strong acid catalyst like sulfuric acid.
-
Formation of Benzamide: : The final step is the formation of the benzamide linkage. This can be achieved by reacting the methoxy-substituted benzene with the piperidine intermediate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group or further oxidation to a carbonyl group.
-
Reduction: : Reduction reactions can occur at the benzamide functional group, converting it to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide.
Reduction: Formation of 2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
-
Biological Research: : The compound is used in studies involving receptor binding and signal transduction pathways, helping to elucidate the mechanisms of action of various biological processes.
-
Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
-
Pharmaceutical Development: : The compound is investigated for its potential to be developed into a drug candidate, with studies focusing on its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Key Structural Variations and Implications
Aromatic Ring Modifications
- Methoxy vs. In contrast, nitro (Nitro-MPPF) and chloro (4-Chloro Derivative) groups are electron-withdrawing, altering binding affinity and solubility .
- Amino Substitution: Compound 2’s 2-amino-6-chloro substitution introduces polarity and hydrogen-bonding capacity, which may improve target specificity .
Piperidine/Piperazine Scaffold
- Pyridin-2-yl vs. Fluoropyridinyl : The pyridin-2-yl group in the target compound contributes to basicity and metal coordination. In [18F]CFPyPB, fluoropyridinyl enhances metabolic stability and PET imaging utility .
- Sulfonyl vs. Thioether Groups : The propylsulfonyl group in [18F]CFPyPB increases oxidative stability compared to the propylthio group in Compound 1 .
- Piperidine vs. Piperazine : Nitro-MPPF’s piperazine ring (vs. piperidine) increases basicity, affecting solubility and ion-channel interactions .
Conformational Analysis
- Crystal structures of analogues (e.g., 4-Chloro Derivative) reveal that the piperidine ring adopts chair or half-chair conformations, influencing spatial orientation of substituents .
Physicochemical and Pharmacological Insights
Biological Activity
The compound 2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 306.39 g/mol . The compound features a methoxy group, a piperidine ring, and a pyridine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine and pyridine rings suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin.
Potential Targets:
- Dopamine Receptors : The structural similarity to known dopamine receptor ligands indicates potential dopaminergic activity.
- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and anxiety pathways.
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic processes.
Biological Activity Data
Recent studies have evaluated the pharmacological effects of this compound through various assays.
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of MAGL | 0.84 | |
| Cytotoxicity against cancer cells | 7.9 - 92 | |
| Antiparasitic activity | 0.064 - 0.577 |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound against various cancer cell lines, including breast and colorectal cancer. The results indicated significant cytotoxic effects, with IC50 values ranging from 7.9 µM to 92 µM , demonstrating its potential as an anticancer agent .
Case Study 2: Antiparasitic Effects
Another research focused on the antiparasitic activity against Plasmodium species, showing promising results with an IC50 value of 0.064 µM , indicating potent activity against malaria parasites . This suggests that the compound could be further developed as a therapeutic agent for malaria treatment.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : The presence of polar functional groups enhances solubility, potentially improving bioavailability.
- Metabolism : Initial metabolic stability assessments indicate moderate stability in human liver microsomes.
- Excretion : Further studies are needed to evaluate the excretion pathways and half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
